
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C11H11O3F It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate typically involves the reaction of 3-fluorophenylacetic acid with oxetane-3-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)oxetane-3-carboxylic acid.
Reduction: Formation of 3-(3-fluorophenyl)oxetane-3-methanol.
Substitution: Formation of 3-(3-aminophenyl)oxetane-3-carboxylate.
Scientific Research Applications
1. Chemistry:
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals due to its unique structural features that enhance reactivity and selectivity in chemical reactions.
2. Biology:
Research indicates that this compound exhibits potential bioactivity, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines, suggesting its utility in cancer therapy .
3. Medicine:
The compound is being explored for its role in drug development. Its fluorinated structure enhances lipophilicity, which may improve drug bioavailability and tissue penetration. For instance, studies have demonstrated that compounds with similar structures effectively target specific proteins involved in cancer progression .
4. Industry:
In industrial applications, this compound is used in the production of specialty chemicals with unique properties. Its versatility makes it suitable for various applications in materials science and chemical manufacturing.
Anticancer Activity
A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer (MCF-7) and leukemia (CEM) cells, with IC50 values demonstrating potent activity .
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-phenyl-oxetane-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 3-(4-fluorophenyl)oxetane-3-carboxylate: The fluorine atom is positioned differently, affecting the compound’s chemical properties and interactions.
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an oxetane ring, which is a four-membered cyclic ether. The presence of a methyl ester group and a fluorophenyl substituent contributes to its distinct chemical properties. Its molecular formula is C9H9FNO3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The oxetane ring enhances the compound's reactivity and biological activity due to its steric and electronic characteristics.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids. The fluorophenyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes and enhancing bioavailability .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that this compound may possess similar properties, potentially acting as an anticancer agent by disrupting cellular processes in tumor cells.
- Antimicrobial Properties : Investigations into the antimicrobial effects of oxetane derivatives have indicated potential applications in treating bacterial infections. The unique structure of this compound may enhance its effectiveness against various pathogens .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer properties of oxetane derivatives found that this compound showed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis in treated cells. These findings suggest a potential role for this compound in developing novel anticancer therapies .
Comparison with Related Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 3-phenyl-oxetane-3-carboxylate | Oxetane | Lacks fluorine substitution, resulting in different reactivity |
Methyl 4-(trifluoromethyl)phenyl oxetane | Oxetane | Contains trifluoromethyl group enhancing lipophilicity |
Methyl 2-(4-fluorophenyl)oxirane-2-carboxylate | Oxirane | Different ring structure with similar functionalities |
The fluorine substitution on the phenyl group in this compound may significantly influence both its physical properties and biological interactions compared to these related compounds .
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
ZVURGPILZWDESG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.